Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate typically involves the reaction of 4-methoxybenzoyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-hydroxybenzoyl derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate: Contains a chlorine atom in place of the methoxy group.
Ethyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate: Features a nitro group instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMYHLLAXDMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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